Isotopic Purity and Mass Shift: Superior Signal Separation from Endogenous Analyte
Hydroxy Itraconazole D8 incorporates eight deuterium atoms, providing a distinct mass shift of +8 Da compared to the unlabeled hydroxy itraconazole (m/z 721.64 → 729.68) . This contrasts with itraconazole-D9 (a D9-labeled parent drug), which would have a mass shift of +9 Da from itraconazole (m/z 705.64 → 714.64). The D8 label on the metabolite is essential for accurate quantification of hydroxy itraconazole without isotopic crosstalk from the unlabeled analyte. The isotopic purity for commercial Hydroxy Itraconazole D8 is specified at ≥98 atom % D .
| Evidence Dimension | Mass Shift for LC-MS/MS Quantification |
|---|---|
| Target Compound Data | Mass shift of +8 Da (m/z 721.64 → 729.68); Isotopic purity ≥98 atom % D |
| Comparator Or Baseline | Unlabeled Hydroxy Itraconazole: m/z 721.64; Itraconazole-D9: mass shift +9 Da from parent (m/z 705.64 → 714.64); Unlabeled Itraconazole: m/z 705.64 |
| Quantified Difference | A distinct +8 Da difference versus endogenous analyte ensures zero signal overlap and precise quantification. |
| Conditions | LC-MS/MS analysis in positive electrospray ionization (ESI) mode. |
Why This Matters
For procurement, this guarantees the compound meets the minimum mass separation requirements (≥+3 Da) to avoid spectral overlap, a critical performance specification for bioanalytical method validation under FDA and EMA guidelines.
